1-Fluoropentane vs. 1-Fluorohexane: Quantified Hepatotoxicity Potency Difference
A direct comparative study in male rats quantified the relative hepatotoxic potency of 1-fluoropentane against its closest homolog, 1-fluorohexane. The study found that a significantly higher dose of 1-fluoropentane (3.5 mg/kg) was required to induce hepatocyte lesions compared to 1-fluorohexane (0.17 mg/kg), indicating a >20-fold difference in acute hepatotoxic potential [1].
| Evidence Dimension | Dose required to potentiate hepatocyte lesions in male rats after 24 hr (with phenobarbitone pretreatment) |
|---|---|
| Target Compound Data | 3.5 mg/kg body weight |
| Comparator Or Baseline | 1-Fluorohexane: 0.17 mg/kg body weight |
| Quantified Difference | ~20.6-fold higher dose required for 1-fluoropentane to achieve similar toxic effect |
| Conditions | In vivo: male rats, single i.p. injection, phenobarbitone pretreatment, observation at 24 hr |
Why This Matters
This data provides critical, quantitative differentiation for risk assessment in life sciences applications, demonstrating that 1-fluoropentane's in vivo biological profile cannot be inferred from its adjacent homolog 1-fluorohexane, thereby informing compound selection for biological assays or metabolic studies.
- [1] Nhachi, C. F., & Chikuni, O. (1988). A comparative study of the hepatotoxicity of 1-fluoropentane and 1-fluorohexane. Food and Chemical Toxicology, 26(8), 705-713. View Source
